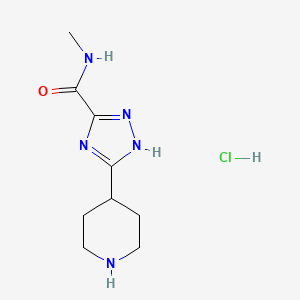

2-Amino-1-(morpholin-4-yl)-2-phenylethan-1-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

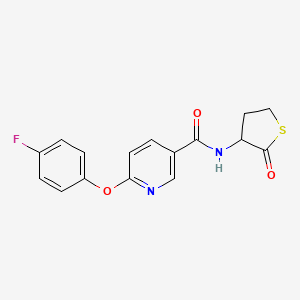

2-Amino-1-(morpholin-4-yl)-2-phenylethan-1-one hydrochloride is an organic compound with the molecular formula C6H13ClN2O2 . It is also known by several other names, including 4-Glycylmorpholine hydrochloride, 2-Amino-1-morpholin-4-yl-ethanon, and 2-Amino-1-morpholin-4-yl-ethanone HCL .

Synthesis Analysis

The synthesis of this compound involves a reaction with lithium aluminium tetrahydride (LAH) in tetrahydrofuran (THF). The reaction mixture is refluxed for 2 hours, and then the reaction is quenched by the addition of Na2S04-10H2O at 0 °C .Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its molecular formula C6H13ClN2O2 .Chemical Reactions Analysis

The compound is involved in a reaction with LAH in THF. The reaction mixture is refluxed for 2 hours, and then the reaction is quenched by the addition of Na2S04-10H2O at 0 °C .Physical And Chemical Properties Analysis

This compound is an orange-yellow crystalline solid. It has a melting point of 158-160 °C and is soluble in water and alcohol solvents .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research into compounds structurally related to 2-amino-1-(morpholin-4-yl)-2-phenylethan-1-one hydrochloride has shown promising antitumor properties. A study synthesized tertiary aminoalkanol hydrochlorides, including compounds with structural similarities, and tested them for antitumor activity. These synthesized compounds, derived through nucleophilic addition of Grignard reagents to an amino ketone precursor, exhibited antitumor activity, highlighting their potential as biologically active compounds in cancer treatment (Isakhanyan et al., 2016).

Antibacterial Activity

Another study focused on the synthesis of tertiary aminoalkanols hydrochlorides, structurally related to this compound, to explore their antibacterial properties. The compounds were synthesized via aminomethylation followed by nucleophilic addition of Grignard compounds. These compounds showed antibacterial activity, contributing to the search for new antibacterial agents (Isakhanyan et al., 2014).

Conversion into Morpholines

Morpholines, including those structurally related to this compound, have been synthesized through various methods, including the use of sulfinamides as temporary protecting/activating groups on amines. This process demonstrates an efficient methodology for producing protected morpholines and their hydrochloride salts, relevant in the synthesis of pharmaceuticals like antidepressants (Fritz et al., 2011).

Anticonvulsive and Cholinolytic Activities

Compounds structurally akin to this compound have been synthesized and shown to exhibit pronounced anticonvulsive and some peripheral n-cholinolytic activities. These findings suggest potential applications in developing treatments for convulsive disorders and cholinergic system modulation (Papoyan et al., 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-1-morpholin-4-yl-2-phenylethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c13-11(10-4-2-1-3-5-10)12(15)14-6-8-16-9-7-14;/h1-5,11H,6-9,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCBRONXVDSRJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C(C2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxo-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2625387.png)

![2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2625391.png)

![3-((4-bromobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2625394.png)

![N-(4-ethoxyphenyl)-2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2625397.png)

![1-benzyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2625399.png)

![Tert-butyl N-[3-[2-(prop-2-enoylamino)ethyl]cyclobutyl]carbamate](/img/structure/B2625402.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2625404.png)